molecular formula C9H9N5 B1417675 3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine CAS No. 78650-01-8

3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Cat. No. B1417675
CAS RN: 78650-01-8
M. Wt: 187.2 g/mol
InChI Key: GJRGAHXIMACQSZ-UHFFFAOYSA-N
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Description

“3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” is a chemical compound that has been studied for its potential biological activity . It is a 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amine, which was prepared via cyclization of 2-benzimidazolylguanidine with various reactants .


Synthesis Analysis

The synthesis of “this compound” involves the cyclization of 2-benzimidazolylguanidine with various reactants . For instance, boiling 2-benzimidazolylguanidine with formaldehyde in dioxane led to the formation of this compound .


Molecular Structure Analysis

The prototropic tautomerism in the obtained dihydro analogs was investigated . According to the NMR data, the 3,4-dihydro form was found to predominate in DMSO solutions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis Methods : This compound and its derivatives are synthesized through various methods, including cyclization of 2-benzimidazolylguanidine with different reactants. A study by Dolzhenko and Chui (2007) elaborated on the synthesis of 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, highlighting the prototropic tautomerism in the obtained dihydro analogs and their predominance in DMSO solutions (Dolzhenko & Chui, 2007).

Dihydrofolate Reductase Inhibition

  • Inhibitory Activity : These compounds have been tested for their ability to inhibit mammalian dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides. A compound within this class, 4,4-dimethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine, showed significant activity with an IC50 value of 10.9 mM (Dolzhenko, Chui, & Dolzhenko, 2005).

Antiproliferative Activity

  • Cancer Research : Compounds in this category have been synthesized and tested for antiproliferative activity against various human cancer cell lines. For instance, Hranjec et al. (2012) described the synthesis of novel 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles and their testing on cancer cell lines, where some compounds showed moderate activity (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Antinematodal Activity

  • Parasitology Research : Anichina (2020) reported the synthesis of 4-Aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines and their antinematodal activity, particularly against Trichinella spiralis larvae, a parasite responsible for trichinosis. This study indicated the potential use of these compounds in controlling nematode infections (Anichina, 2020).

Crystal Structure and Tautomerism Studies

  • Crystallography and Tautomerism : The crystal and molecular structure of these compounds have been studied, providing insights into their tautomeric forms and chemical behavior. For example, Mohamed et al. (2011) explored the crystal structure of a specific 2-amino-4-phenyl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazole compound, revealing its solid-state tautomeric form and hydrogen bonding patterns (Mohamed et al., 2011).

Future Directions

The study of “3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine” and its analogs could be a promising direction in the search for new DHFR inhibitors . Further investigations into the synthesis and properties of these compounds could lead to the development of effective treatments for various infections and tumors .

Biochemical Analysis

Biochemical Properties

3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine plays a significant role in biochemical reactions, particularly as an inhibitor of mammalian dihydrofolate reductase . This enzyme is crucial for the synthesis of tetrahydrofolate, a cofactor involved in the transfer of one-carbon units in metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to inhibit cell proliferation by interfering with DNA synthesis and repair mechanisms . Additionally, it can affect cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The impact on gene expression includes downregulation of genes involved in cell division and upregulation of genes associated with cell cycle arrest and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with dihydrofolate reductase . This binding inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolate levels and subsequent disruption of DNA synthesis. Additionally, the compound may interact with other biomolecules involved in folate metabolism, further amplifying its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or light exposure . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate metabolism . It interacts with enzymes such as dihydrofolate reductase and may affect the levels of metabolites like dihydrofolate and tetrahydrofolate. These interactions can alter metabolic flux and impact cellular functions dependent on folate metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its chemical properties and the presence of specific transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with dihydrofolate reductase and other biomolecules involved in folate metabolism . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its inhibitory effects .

properties

IUPAC Name

1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5/c10-8-11-5-14-7-4-2-1-3-6(7)12-9(14)13-8/h1-4H,5H2,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJRGAHXIMACQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N=C(NC2=NC3=CC=CC=C3N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 2
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 3
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 4
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 5
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine
Reactant of Route 6
3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine

Q & A

Q1: Why are researchers interested in synthesizing 3,4-dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine derivatives?

A1: Researchers are interested in synthesizing these compounds due to their potential biological activity, particularly as dihydrofolate reductase (DHFR) inhibitors [, ]. DHFR is an enzyme crucial for DNA synthesis, and its inhibition can be a target for antitumor therapies [].

Q2: What is the significance of the 4,4-dialkyl substitutions in the this compound structure?

A2: While the provided research [, ] doesn't specifically delve into the impact of 4,4-dialkyl substitutions on DHFR inhibitory activity, it highlights that exploring structural variations is crucial for understanding their effect on biological activity. Further research focusing on Structure-Activity Relationship (SAR) studies would be needed to elucidate the specific impact of these substitutions on DHFR inhibition potency and selectivity.

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